![molecular formula C7H5ClN2S B11767344 5-Chlorobenzo[d]isothiazol-3-amine CAS No. 69504-56-9](/img/structure/B11767344.png)
5-Chlorobenzo[d]isothiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chlorobenzo[d]isothiazol-3-amine is a chemical compound with the molecular formula C7H5ClN2S It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzo[d]isothiazol-3-amine typically involves the chlorination of benzo[d]isothiazol-3-amine. One common method includes the reaction of benzo[d]isothiazol-3-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Chlorobenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Formation of substituted benzo[d]isothiazoles.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
5-Chlorobenzo[d]isothiazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its isothiazole core.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chlorobenzo[d]isothiazol-3-amine involves its interaction with biological targets such as enzymes and receptors. The compound’s isothiazole ring can interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]isothiazol-3-amine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
5-Bromobenzo[d]isothiazol-3-amine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and applications.
5-Fluorobenzo[d]isothiazol-3-amine:
Uniqueness
5-Chlorobenzo[d]isothiazol-3-amine is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its non-chlorinated analogs. The chlorine substituent can also influence the compound’s solubility, stability, and overall chemical behavior.
Propiedades
Número CAS |
69504-56-9 |
|---|---|
Fórmula molecular |
C7H5ClN2S |
Peso molecular |
184.65 g/mol |
Nombre IUPAC |
5-chloro-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) |
Clave InChI |
ITHFPAIBXKUVRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=NS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


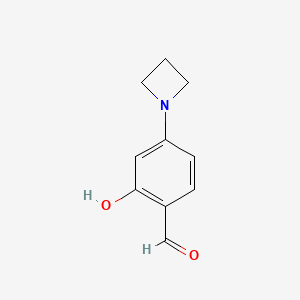


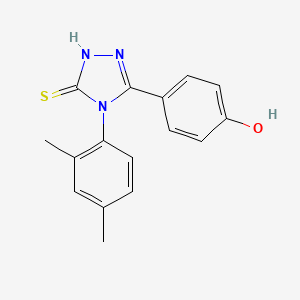
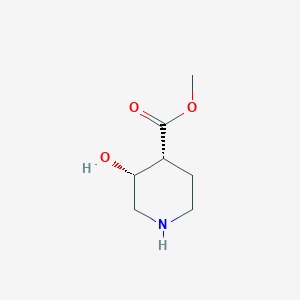
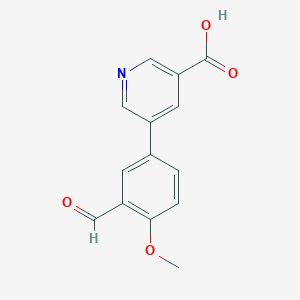
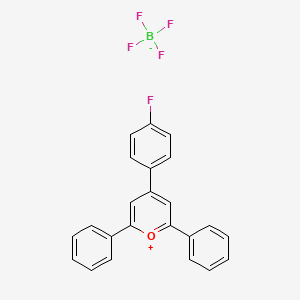
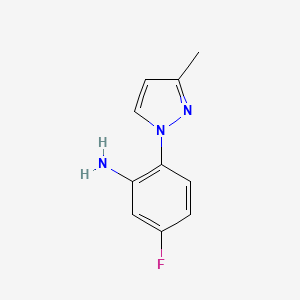
![7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11767326.png)
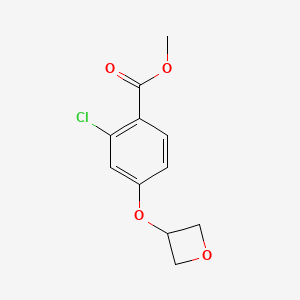
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11767337.png)
![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)

![Methyl 3-(benzo[d]thiazol-2-yl)propanoate](/img/structure/B11767356.png)
